8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Description
8-[(Diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a diethylamino-methyl group at position 8, hydroxyl at position 7, and methyl groups at positions 3 and 2. This compound belongs to the chromone family, which is renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For example, similar compounds like 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (Scheme 3, ) and 7-methoxy-10-methyl-3,4-dihydro-2H-3,6-epoxy[1,5]dioxocino[3,2-g]chromen-8(6H)-one () are prepared using multi-step procedures involving cyclization and functional group modifications.
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-17(6-2)9-13-14(18)8-7-12-10(3)11(4)16(19)20-15(12)13/h7-8,18H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBUYXRTSDLLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and diethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the coumarin derivative to form the final product .
Chemical Reactions Analysis
8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of chromen-2-one derivatives allows for extensive modifications, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one with structurally related compounds:
Structural and Physicochemical Comparison
Computational and Experimental Insights
- Molecular Docking: Diethylamino-methyl groups in the target compound may occupy larger hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2), as inferred from studies on similar chromones (). Trifluoromethyl groups () exhibit strong van der Waals interactions with ATP-binding sites in kinases, a feature exploitable in drug design .
- ADMET Predictions: Diethylamino derivatives are predicted to have higher logP values (~3.5) compared to dimethylamino analogs (~2.8), increasing blood-brain barrier permeability but raising hepatotoxicity risks .
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